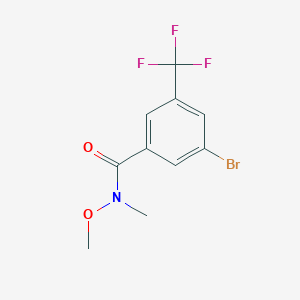

3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

Descripción

BenchChem offers high-quality 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROCIXQQXPOPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed examination of the structural features that influence the NMR chemical shifts of this complex molecule.

Introduction

3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is a highly functionalized aromatic compound, incorporating several key substituents that significantly influence its electronic environment and, consequently, its NMR spectra. The presence of a bromine atom, a trifluoromethyl group, and an N-methoxy-N-methylamide (Weinreb amide) moiety on the benzene ring creates a unique and predictable pattern of chemical shifts. Understanding these spectral features is paramount for structural elucidation, purity assessment, and reaction monitoring in synthetic applications.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring. The bromine atom also acts as an electron-withdrawing group via induction, but a weak deactivator through resonance. The Weinreb amide functionality is a versatile group in organic synthesis, and its N-methoxy and N-methyl signals provide distinct handles in the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the Weinreb amide.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |

| Ar-H (H-2) | 8.0 - 8.2 | t | ~1.5 | This proton is situated between two meta substituents (Br and CON(OCH₃)CH₃). The small triplet arises from coupling to H-4 and H-6. |

| Ar-H (H-4) | 7.9 - 8.1 | t | ~1.5 | This proton is positioned between the bromine and trifluoromethyl groups. It will appear as a triplet due to coupling with H-2 and H-6. |

| Ar-H (H-6) | 7.8 - 8.0 | t | ~1.5 | This proton is located between the trifluoromethyl group and the Weinreb amide. It will present as a triplet due to coupling with H-2 and H-4. |

| N-OCH₃ | ~3.7 | s | - | The methoxy protons of the Weinreb amide typically appear as a sharp singlet in this region.[2] |

| N-CH₃ | ~3.3 | s | - | The N-methyl protons of the Weinreb amide also typically appear as a sharp singlet.[2] |

Note: The aromatic protons are predicted to be close in chemical shift and may appear as a complex multiplet rather than distinct triplets.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | 165 - 168 | The carbonyl carbon of the Weinreb amide is expected in this typical range. |

| C-CF₃ | 130 - 133 (q, J ≈ 33 Hz) | The carbon attached to the trifluoromethyl group will be split into a quartet due to coupling with the fluorine atoms. |

| C-Br | 120 - 123 | The carbon bearing the bromine atom is expected in this region. |

| C-CON | 135 - 138 | The ipso-carbon to which the Weinreb amide is attached. |

| Ar-CH (C-2, C-4, C-6) | 125 - 135 | The aromatic CH carbons will have distinct shifts influenced by the surrounding substituents. |

| CF₃ | ~123 (q, J ≈ 272 Hz) | The trifluoromethyl carbon itself will appear as a quartet with a large coupling constant. |

| N-OCH₃ | ~61 | The methoxy carbon of the Weinreb amide. |

| N-CH₃ | ~34 | The N-methyl carbon of the Weinreb amide. |

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H spectrum.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is particularly useful for assigning the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Structural Visualization and Key NMR Correlations

The following diagram illustrates the molecular structure of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide and highlights the key atoms for NMR analysis.

Caption: Molecular structure of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide.

The following diagram illustrates the expected key long-range HMBC correlations that would be instrumental in the structural confirmation.

Caption: Key expected HMBC correlations for structural assignment.

Discussion of Substituent Effects

The chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic effects of the substituents.

-

Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It deshields the aromatic ring, causing the protons and carbons to resonate at a lower field (higher ppm). The effect is most pronounced at the ortho and para positions.[3]

-

Bromine (-Br): Bromine is also an electron-withdrawing group through induction but can donate electron density through resonance. Overall, it has a deshielding effect on the aromatic ring.

-

N-methoxy-N-methylamide (-CON(OCH₃)CH₃): The carbonyl group is electron-withdrawing, which also contributes to the deshielding of the aromatic ring. The presence of ortho-substituents can sometimes lead to restricted rotation around the C-N bond of the amide, potentially causing broadening of the N-methoxy and N-methyl signals in the ¹H NMR spectrum at room temperature.[4]

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide. By understanding the influence of the various substituents on the chemical shifts, researchers can confidently identify this compound, assess its purity, and monitor its transformations in chemical reactions. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, and the predicted spectral information serves as a valuable reference for spectral interpretation.

References

- Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2". Angew. Chem. Int. Ed.2018, 57, 7205.

-

PubChem. N,O-Dimethylhydroxylamine. [Link]

-

SpectraBase. N,O-Dimethylhydroxylamine hydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]

-

Harikrishna, K.; Balasubramaniam, S.; Aidhen, I. Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]

-

Ragains, M. L.; et al. Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Figshare. 2019 . [Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzoic acid. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise control and understanding of molecular architecture are paramount. Substituted benzamides are a cornerstone of many pharmacologically active compounds, serving as versatile scaffolds that interact with a multitude of biological targets.[1][2] Among these, the N-methoxy-N-methylamide, or Weinreb amide, functionality holds a privileged position.[3] Its unique electronic properties render it an exceptional acylating agent, resistant to the over-addition of organometallic reagents, thus providing a reliable pathway to ketones and aldehydes.[4][5]

This guide focuses on a specific, highly functionalized Weinreb amide: 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide . The presence of a bromine atom and a trifluoromethyl group on the phenyl ring introduces significant electronic and steric influences. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a vector for further synthetic elaboration through cross-coupling reactions.[6][7]

A comprehensive understanding of this molecule's three-dimensional structure is critical for predicting its reactivity, designing derivatives, and understanding its potential interactions with biological macromolecules. This document provides a holistic guide for the researcher, detailing the necessary steps from synthesis to definitive structural elucidation through single-crystal X-ray diffraction, and exploring its solution-state stereochemistry using NMR spectroscopy and computational modeling. The methodologies described herein represent a self-validating system, ensuring the generation of robust and reliable structural data.

Part I: Synthesis and High-Purity Isolation

The prerequisite for any crystallographic or detailed stereochemical study is the availability of a highly pure sample. The synthesis of the title compound is achieved through a reliable two-step process, starting from the corresponding benzoic acid.

Section 1.1: Synthesis of 3-bromo-5-(trifluoromethyl)benzoic acid

The necessary precursor, 3-bromo-5-(trifluoromethyl)benzoic acid, is commercially available but can also be synthesized from 1-bromo-3,5-dimethylbenzene through oxidation.[8] A common and effective method involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromo-3,5-dimethylbenzene in a mixture of pyridine and water.

-

Reaction: Heat the solution to 80°C. Add potassium permanganate in portions over approximately 45 minutes to control the exotherm.

-

Monitoring: Continue heating at 80°C for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: While hot, filter the mixture to remove the manganese dioxide byproduct. Acidify the filtrate with concentrated hydrochloric acid, which will precipitate the carboxylic acid product.

-

Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain 3-bromo-5-(trifluoromethyl)benzoic acid with >98% purity.[8]

Section 1.2: Weinreb Amide Formation

The conversion of the carboxylic acid to the N-methoxy-N-methylamide is the key synthetic step. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

-

Activation: In a fume hood, suspend 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). The mixture will effervesce (release of CO and CO₂ gas). Stir at room temperature for 1-2 hours until the solution becomes clear. This indicates the formation of the acid chloride.

-

Amidation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.5 eq) in DCM.

-

Coupling: Cool the amine solution to 0°C in an ice bath. Slowly add the previously prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Quenching & Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting crude product should be purified by silica gel column chromatography to yield the final Weinreb amide as a pure, crystalline solid. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part II: Definitive Structure Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (scXRD) remains the unequivocal gold standard for determining the three-dimensional structure of small molecules at atomic resolution.[4][9] The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.

Section 2.1: Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. The key is to achieve slow, controlled precipitation from a supersaturated solution.[3] The high purity of the starting material from Part I is critical for success.

-

Method A: Slow Evaporation

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane) in a small vial.

-

Cover the vial with parafilm and puncture it with 2-3 small holes using a needle.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks. The slow increase in concentration will facilitate crystal growth.

-

-

Method B: Vapor Diffusion (Anti-Solvent)

-

Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane or THF) in an open inner vial.

-

Place this inner vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

-

Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting the growth of well-ordered crystals.

-

-

Method C: Solvent Layering

-

Prepare a nearly saturated solution of the compound in a dense solvent (e.g., dichloromethane) in a narrow container like an NMR tube.

-

Carefully layer a less dense, miscible anti-solvent (e.g., ethanol or hexane) on top of the solution, minimizing mixing at the interface.

-

Crystallization will occur at the interface as the solvents slowly mix.

-

Section 2.2: Data Collection and Structure Refinement

Once a suitable crystal (ideally 0.1-0.3 mm in size, transparent, and without visible fractures) is obtained, it is analyzed on a diffractometer.[3]

-

Mounting: A selected crystal is mounted on a cryo-loop and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion and radiation damage.

-

Data Collection: The crystal is placed on a goniometer within the diffractometer. Data are collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction pattern on a detector.

-

Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Model Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.

-

Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and goodness-of-fit (GooF). The final structure is typically reported in a Crystallographic Information File (CIF).

Section 2.3: Anticipated Crystallographic Data

While the specific crystal structure is not yet published, we can anticipate the type of data that would be generated. Below is a table summarizing expected crystallographic parameters for a molecule of this nature.

| Parameter | Expected Value / Information |

| Chemical Formula | C₁₀H₉BrF₃NO₂ |

| Formula Weight | 312.09 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca (common for organic molecules) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per cell) | 4 or 8 |

| Density (calculated) | g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| R-factor (R1) | < 0.05 for a well-refined structure |

| Goodness-of-Fit (GooF) | ~1.0 |

Part III: Stereochemical and Conformational Analysis

The stereochemistry of an amide is dominated by the partial double bond character of the C-N bond, which leads to restricted rotation and planar geometry.[1][10] This can give rise to distinct rotational isomers (rotamers).

Section 3.1: Solid-State Conformation from XRD

The crystal structure will provide a precise, static snapshot of the molecule's preferred conformation in the solid state. Key points of analysis include:

-

Amide Bond Planarity: The C-N bond of the N-methoxy-N-methylamide group will be nearly planar.

-

Torsion Angles: The orientation of the phenyl ring relative to the amide plane (defined by the C-C(O)-N-O torsion angle) is of primary interest. Steric hindrance from the meta-bromo substituent may influence this angle.

-

N-O and N-C Bond Orientations: The relative positions of the methoxy and methyl groups on the nitrogen atom will be fixed.

-

Intermolecular Interactions: The crystal packing will be dictated by non-covalent interactions. Potential interactions include C-H···O hydrogen bonds, Br···O or Br···N halogen bonds, and π-π stacking between the aromatic rings. These interactions can significantly influence the observed conformation.[11]

Section 3.2: Solution-State Dynamics by NMR Spectroscopy

While XRD provides a static picture, NMR spectroscopy reveals the molecule's dynamic behavior in solution.[10][12]

-

Standard Spectra: Acquire ¹H and ¹³C NMR spectra in a non-polar solvent (e.g., CDCl₃) at room temperature. Due to restricted C-N bond rotation, the signals for the N-methyl and N-methoxy protons (and carbons) may appear as two distinct singlets, indicating they are in chemically different environments.

-

Variable Temperature (VT) NMR: Perform a VT-¹H NMR experiment. As the temperature is increased, the rate of rotation around the C-N bond will increase. At a sufficiently high temperature, the N-methyl and N-methoxy signals will broaden, coalesce into single broad peaks, and eventually sharpen into single singlets as the rotation becomes fast on the NMR timescale.[1]

-

Coalescence Analysis: The temperature at which coalescence occurs can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the stereochemical stability of the rotamers.

-

NOESY/HOESY: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY or HOESY for ¹H-¹⁹F) experiment can be used to identify through-space correlations.[13] For example, a NOE between a proton on the phenyl ring and the N-methyl or N-methoxy protons would provide direct evidence for the predominant rotameric form in solution.

Section 3.3: Corroboration by Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to complement experimental data.[2][14]

-

Model Building: Build a 3D model of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide.

-

Conformational Scan: Perform a relaxed potential energy surface scan by systematically rotating the key torsion angles (e.g., the Ar-C(O) and C(O)-N bonds).

-

Geometry Optimization: Identify the low-energy minima from the scan and perform full geometry optimizations on these conformers using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2]

-

Frequency Analysis: Calculate the vibrational frequencies for each optimized structure to confirm they are true energy minima (no imaginary frequencies) and to obtain their zero-point vibrational energies and thermal corrections.

-

Energy Comparison: Compare the relative free energies of the different stable conformers to predict their equilibrium populations, which can then be compared to the results from NMR spectroscopy.

| Method | Information Provided |

| Single-Crystal XRD | Precise 3D atomic coordinates, bond lengths/angles, solid-state conformation, packing. |

| Variable-Temp. NMR | Rotational energy barrier (ΔG‡) around the C-N amide bond, solution-state dynamics. |

| 2D NOESY NMR | Through-space proximity of atoms, confirms predominant solution-state rotamer. |

| DFT Calculations | Relative energies of conformers, predicted bond parameters, corroborates experimental data. |

Conclusion

The comprehensive structural and stereochemical characterization of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is a critical exercise for any drug development program utilizing this scaffold. By integrating synthesis, single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling, researchers can build a complete and validated understanding of the molecule's properties. The solid-state structure determined by XRD provides an invaluable blueprint of its most stable conformation and intermolecular interactions, which can guide the design of crystal forms and formulations. The solution-state analysis via NMR and DFT reveals the dynamic behavior and stereochemical stability of the crucial Weinreb amide functionality. This multi-faceted approach ensures scientific integrity and provides the authoritative structural foundation necessary to accelerate the discovery of novel therapeutics.

References

-

Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis Corp. [Link]

-

AZoM. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]

-

Doubleday, C., et al. (2000). A Computational Investigation of the Stereoisomerism in Heteroatom-Substituted Amides. The Journal of Organic Chemistry. [Link]

-

Gawroński, J., et al. (2002). The use of benzamide derivatives of secondary amines for stereochemical studies by circular dichroism. Enantiomer. [Link]

-

Faguy, P. W., et al. (1988). Conformational analysis of chiral hindered amides. Canadian Journal of Chemistry. [Link]

-

Sattelle, F., et al. (2020). Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation. Chemistry – A European Journal. [Link]

-

Best, D., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

Guryanov, I., et al. (2012). On the relationship between NMR-derived amide order parameters and protein backbone entropy changes. Journal of Biomolecular NMR. [Link]

-

Smith, A. M. R., et al. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Communications. [Link]

-

Best, D., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

- Merck & Co., Inc. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics. [Link]

-

International Journal of Pure and Applied Mathematics. (2018). COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY. [Link]

-

Hathwar, V. R., et al. (2015). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Acta Crystallographica Section E. [Link]

- Merck & Co., Inc. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Nishiyama, Y., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Molecules. [Link]

-

Chemspace. (n.d.). 3-bromo-2-fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide. [Link]

-

Gáspár, A., et al. (2020). Three-Component Coupling Approach for the Synthesis of Diverse Heterocycles Utilizing Reactive Nitrilium Trapping. The Journal of Organic Chemistry. [Link]

-

NextSDS. (n.d.). 3-BROMO-5-(TRIFLUOROMETHOXY)BENZAMIDE — Chemical Substance Information. [Link]

-

Cher-Chung, L., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. Organic & Biomolecular Chemistry. [Link]

- Bayer AG. (1979). M-Bromo-benzotrifluorides.

-

Szatmári, I., et al. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Catalysts. [Link]

-

Kleine, A., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)-4-phenylpyridine-Based Ruthenium(II) Complexes. Inorganic Chemistry. [Link]

Sources

- 1. azom.com [azom.com]

- 2. acadpubl.eu [acadpubl.eu]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the relationship between NMR-derived amide order parameters and protein backbone entropy changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

- 8. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. excillum.com [excillum.com]

- 10. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, structure and stereodynamics of atropisomeric N -chloroamides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00268G [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

Foreword: The Imperative of Rigorous Physicochemical Profiling in Drug Discovery

In the landscape of modern medicinal chemistry, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. The journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is contingent on a thorough understanding of its physicochemical characteristics. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its efficacy and safety. This guide provides a comprehensive framework for the detailed physicochemical characterization of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide, a compound of interest within the broader class of pharmacologically significant benzamides.

The benzamide scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide array of biological activities.[1] The specific substitutions on the aromatic ring and the amide nitrogen of the title compound suggest a deliberate design to modulate its electronic, lipophilic, and metabolic properties. The presence of a trifluoromethyl group, a common bioisostere for a methyl or chloro group, can significantly impact lipophilicity and metabolic stability. The N-methoxy-N-methyl amide, often referred to as a Weinreb amide, is a notable feature that can influence the compound's reactivity and metabolic fate.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to provide the underlying scientific rationale for each experimental protocol. By adhering to the principles of expertise, trustworthiness, and authoritative grounding, this guide aims to be a self-validating resource for the comprehensive physicochemical evaluation of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide and other novel benzamide derivatives.

Structural and Molecular Characterization

The foundational step in the characterization of any newly synthesized compound is the unambiguous confirmation of its chemical structure and the determination of its fundamental molecular properties.

Identity and Structure

The IUPAC name for the compound of interest is 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide. Its unique Chemical Abstracts Service (CAS) number is 880652-44-8.[2]

| Property | Value | Source |

| IUPAC Name | 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide | - |

| CAS Number | 880652-44-8 | [2] |

| Molecular Formula | C10H9BrF3NO2 | Calculated |

| Molecular Weight | 312.09 g/mol | Calculated |

Structural Elucidation: A Multi-technique Approach

Confirmation of the covalent structure of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide requires a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer a definitive picture.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[1]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key expected signals would include aromatic protons, the N-methoxy protons, and the N-methyl protons, each with characteristic chemical shifts and coupling patterns.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the trifluoromethyl carbon, and the aromatic carbons.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts (δ) and coupling constants (J) to establish the connectivity of the atoms. Correlate the ¹H and ¹³C data to build the complete molecular structure.

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide, key stretches to identify include the C=O of the amide (typically around 1630-1680 cm⁻¹), C-N stretching (~1400 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and C-F stretches associated with the trifluoromethyl group (typically in the 1000-1200 cm⁻¹ region).[1][3]

Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction and Ionization: Introduce a dilute solution of the compound into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

-

Mass Analysis: Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Data Analysis: The high-resolution mass spectrum should confirm the calculated molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Purity and Thermal Properties

The purity of a compound is a critical parameter that can significantly influence its biological activity and physicochemical behavior. Thermal properties, such as the melting point, are indicative of purity and crystal lattice energy.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.[1]

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to a working concentration of 50-100 µg/mL.[1]

-

Chromatographic Conditions:

-

Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[1]

-

Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically used.

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 5-10 µL.[1]

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

-

Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis: Melting Point Determination

The melting point is a fundamental physical property that provides a quick assessment of purity. A sharp melting point range is indicative of a pure compound.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.[3]

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[3]

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last crystal melts are recorded as the melting range.[3]

| Property | Expected Value | Experimental Value |

| Melting Point | Solid at room temperature | To be determined |

| Appearance | Crystalline solid | To be determined |

Key Physicochemical Parameters for Drug Development

The following parameters are crucial for predicting the ADMET properties of a drug candidate.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a primary determinant of its ability to cross biological membranes.[4]

Experimental Protocol: Shake-Flask Method

-

Materials: n-Octanol (pre-saturated with water) and water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) pre-saturated with n-octanol.[1]

-

Procedure:

-

Dissolve a known amount of the compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase.

-

The mixture is agitated vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete separation.[1]

-

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[1]

Aqueous Solubility

Aqueous solubility is a critical factor influencing a drug's dissolution and bioavailability.[4]

Experimental Protocol: Equilibrium Solubility Method

-

Procedure: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., at various pH values relevant to the gastrointestinal tract) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Separation: The suspension is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method like HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility.[3][4]

Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid or base and determines the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects solubility, permeability, and target binding.[4] While the N-methoxy-N-methyl amide is generally considered non-ionizable within the physiological pH range, other functional groups could be introduced in analogues.

Experimental Protocol: Potentiometric Titration

-

Procedure: A solution of the compound in water or a co-solvent system is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter.[1]

-

Data Analysis: The pKa can be determined from the midpoint of the resulting titration curve.[1]

| Physicochemical Parameter | Predicted Value/Range | Experimental Value |

| LogP | Moderately to highly lipophilic | To be determined |

| Aqueous Solubility | Low | To be determined |

| pKa | Not expected to ionize in physiological pH range | To be determined |

Synthetic Pathway Considerations

While a detailed synthetic guide is beyond the scope of this document, a plausible synthetic route is important for context. The synthesis of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide would likely involve the coupling of a suitable activated benzoic acid derivative with N,O-dimethylhydroxylamine. A potential precursor for the benzoic acid moiety is 3-bromo-5-(trifluoromethyl)aniline.[5] General methods for amide synthesis are well-established in the literature.[6]

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of the target compound.

Conclusion

The comprehensive physicochemical characterization of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide, as outlined in this guide, is an indispensable step in its evaluation as a potential drug candidate. The described protocols for structural elucidation, purity assessment, and the determination of key drug-like properties provide a robust framework for generating the high-quality data required for informed decision-making in the drug discovery and development process. Adherence to these rigorous experimental standards ensures the integrity of the data and provides a solid foundation for subsequent biological and preclinical evaluation.

References

- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide - Benchchem.

- 3-bromo-2-fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide - Chemspace.

- An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide - Benchchem.

- An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl- - Benchchem.

- 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide [CAS - Ivy Fine Chemicals.

- 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide - Chemspace.

- 3-Bromo-5-(trifluoromethyl)benzamide | 1007578-83-7 - Sigma-Aldrich.

- Technique for preparing 3-bromo-5-trifluoromethylaniline - Google P

- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride - The Royal Society of Chemistry. Xw==)

Sources

Electronic Effects of the CF₃ Group on 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide: A Mechanistic and Synthetic Guide

Executive Summary

In modern medicinal chemistry and organic synthesis, the strategic decoration of aromatic scaffolds with halogen and fluoroalkyl groups is a fundamental tactic for tuning molecular properties. 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide represents a highly versatile, polyfunctional building block. It combines the controlled acyl-transfer capability of a Weinreb amide with the orthogonal reactivity of a 3-bromo substituent, all under the profound electronic influence of a 5-trifluoromethyl (CF₃) group.

This technical guide explores the causality behind the CF₃ group's electronic effects on this specific scaffold. By understanding how the CF₃ group perturbs the molecular orbital landscape and electrostatic potential of the benzamide, researchers can rationally design synthetic workflows, avoid chemoselectivity pitfalls, and leverage these properties for downstream drug development[1].

Electronic Profile and Molecular Perturbation

The trifluoromethyl group is a paramount electron-withdrawing group (EWG). Unlike substituents such as methoxy (-OMe) or amino (-NH₂) groups, which possess lone pairs capable of mesomeric donation (+M), the CF₃ group relies entirely on a powerful inductive effect (-I) and negative hyperconjugation[2].

In the context of a 1,3,5-trisubstituted benzene ring, the CF₃ group at position 5 and the bromo group at position 3 exert a synergistic withdrawal of electron density from the sigma framework of the aromatic ring.

Impact on the Aromatic π-System

The combined -I effects of the 3-bromo and 5-CF₃ groups severely deplete the electron density of the aromatic π-system. This renders the ring highly deactivated toward electrophilic aromatic substitution (EAS) but highly primed for oxidative addition by low-valent transition metals (e.g., Pd⁰) during cross-coupling.

Impact on the Weinreb Amide Carbonyl

The N-methoxy-N-methylamide (Weinreb amide) is designed to allow controlled nucleophilic acyl substitution[3]. The presence of the meta-CF₃ group significantly increases the partial positive charge ( δ+ ) on the carbonyl carbon. This heightened electrophilicity accelerates the initial attack by nucleophiles (such as Grignard or organolithium reagents) compared to an unsubstituted benzamide[4].

Quantitative Data Summary

The following table summarizes the additive electronic and physicochemical perturbations induced by the substituents on the benzamide core.

| Substituent Profile | Hammett Constant ( σm ) | Carbonyl Electrophilicity | Predicted Δ logP | Aromatic Ring Electron Density |

| Unsubstituted (H, H) | 0.00 | Baseline | 0.00 | Normal |

| 3-Bromo | +0.39 | High | +0.86 | Deficient |

| 3-Bromo-5-CF₃ | +0.82 (Combined) | Very High | +1.74 | Highly Deficient |

Mechanistic Implications for Synthetic Workflows

The defining feature of a Weinreb amide is its ability to form a stable, metal-chelated tetrahedral intermediate upon nucleophilic attack, which prevents premature collapse and subsequent over-addition to a tertiary alcohol[3].

However, the extreme electron deficiency induced by the CF₃ group introduces a kinetic variable: the carbonyl carbon is so electrophilic that competitive side reactions (such as halogen-metal exchange at the 3-bromo position) become a risk if highly reactive organolithium reagents are used at elevated temperatures. Therefore, the choice of nucleophile and precise temperature control are dictated directly by the CF₃ group's electronic influence.

Pathway of nucleophilic addition to the CF3-activated Weinreb amide.

Experimental Methodologies (Self-Validating Systems)

To navigate the unique electronic landscape of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide, the following protocols have been optimized for chemoselectivity and yield.

Protocol 1: Chemoselective Grignard Addition (Ketone Synthesis)

Causality: Methylmagnesium bromide (MeMgBr) is selected over Methyllithium (MeLi) because the less polarized C-Mg bond mitigates the risk of competitive halogen-metal exchange at the electron-deficient 3-bromo position. The reaction is strictly maintained at 0 °C to further suppress side reactions while allowing the CF₃-accelerated carbonyl attack to proceed[4].

Step-by-Step Procedure:

-

Preparation: Dissolve 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

-

Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

-

Nucleophilic Addition: Add MeMgBr (3.0 M in diethyl ether, 1.1 equiv) dropwise over 10 minutes. Self-Validation: The slight excess ensures complete conversion, while the slow addition prevents localized exothermic spikes that could break the intermediate chelate.

-

Monitoring: Stir for 1 hour at 0 °C. Monitor by TLC (Hexanes/EtOAc 4:1). Self-Validation: The disappearance of the starting material and the appearance of a single, less polar spot confirms that the tetrahedral intermediate is stable and no tertiary alcohol is forming.

-

Quench & Collapse: Quench the reaction carefully with 1M HCl (aqueous) at 0 °C. Mechanism: The acid protonates the methoxy oxygen, breaking the magnesium chelate and forcing the collapse of the tetrahedral intermediate into the corresponding ketone.

-

Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The CF₃ group makes the aryl ring highly electron-deficient, which kinetically accelerates the oxidative addition of Pd⁰ into the C-Br bond. However, this same electron deficiency can cause the subsequent reductive elimination step to become the rate-limiting bottleneck. To counter this, a bidentate ligand with a large bite angle (e.g., dppf) is utilized to sterically force the aryl and nucleophile groups together, accelerating reductive elimination.

Step-by-Step Procedure:

-

Setup: In a Schlenk flask, combine the benzamide (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Self-Validation: Subject the mixture to three freeze-pump-thaw cycles. Removing dissolved oxygen is critical, as the electron-rich Pd⁰ intermediate is highly susceptible to oxidative degradation.

-

Reaction: Heat the mixture to 80 °C for 4 hours. Monitor via LC-MS to confirm the consumption of the brominated starting material.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Implications in Drug Design (E-E-A-T)

Beyond its role as a synthetic director, the CF₃ group on this benzamide scaffold serves as a critical pharmacokinetic modulator in medicinal chemistry[1].

-

Lipophilicity and Permeability: The incorporation of the CF₃ group significantly increases the partition coefficient (logP) of the molecule. This enhanced lipophilicity directly correlates with improved passive diffusion across phospholipid bilayers, a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration[2].

-

Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidation (e.g., epoxidation or hydroxylation). The strong -I effect of the CF₃ group drains electron density from the benzamide core, effectively shielding the molecule from oxidative metabolism and prolonging its half-life in vivo[1].

Logical mapping of CF3 electronic effects on physicochemical and reactivity profiles.

References

1.[2] Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. URL: [Link] 2.[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC / Molecules. URL: [Link] 3.[3] Reinventing Hydroacylation: A Redox-Neutral Synthesis of Ketones by Coupling of Alkenes and Amides. ChemRxiv. URL: [Link] 4.[4] Economical and Practical Strategies for Synthesis of α-Trifluoromethylated Amines. Asian Journal of Chemistry. URL: [Link]

Sources

An In-depth Technical Guide to the Weinreb Amide Formation from 3-bromo-5-(trifluoromethyl)benzoic Acid

Executive Summary: The Strategic Importance of the Weinreb Amide

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise and controlled formation of carbon-carbon bonds is paramount. The Weinreb-Nahm amide stands as a uniquely valuable functional group, serving as a robust precursor for the synthesis of ketones and aldehydes.[1][2] Unlike more reactive acylating agents, the N-methoxy-N-methylamide moiety resists the common problem of over-addition by organometallic reagents.[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses only upon acidic workup.[1][3] This guide provides an in-depth examination of the mechanism and practical application of forming the Weinreb amide from 3-bromo-5-(trifluoromethyl)benzoic acid, a common building block in drug discovery due to the metabolic stability and electronic properties conferred by its substituents. We will focus on a modern, highly efficient protocol utilizing the uronium-based coupling reagent HATU.

Core Mechanism: Activating the Carboxylic Acid for Amidation

The direct reaction between a carboxylic acid and an amine (or its hydrochloride salt) is kinetically unfavorable. The acidic proton of the carboxylic acid is readily transferred to the basic amine, forming an unreactive carboxylate-ammonium salt. Therefore, the synthesis of any amide, including the Weinreb amide, necessitates the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.

A variety of coupling reagents have been developed for this purpose, broadly falling into categories such as carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[4]

The Carbodiimide Pathway: A Foundational Method

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then attacked by the amine nucleophile to yield the desired amide and a soluble urea byproduct.[5][6] While effective, this pathway can be complicated by side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, which halts the reaction.[6][7] Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often included to trap the O-acylisourea, forming a more stable active ester that is less prone to side reactions and racemization.[7]

The Uronium (HATU) Pathway: A Superior Approach for Complex Substrates

For substrates like 3-bromo-5-(trifluoromethyl)benzoic acid, which is electronically deactivated, a more potent activating agent is often preferred to ensure high conversion and reaction rates. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an exceptionally effective coupling reagent.[8][9]

The mechanism proceeds as follows:

-

Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form the carboxylate anion.[9]

-

Activation: The carboxylate attacks the electron-deficient carbon of HATU, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety to form a highly reactive OAt-active ester.[8] This step is very rapid and efficient.

-

Nucleophilic Acyl Substitution: The nucleophile, N,O-dimethylhydroxylamine (generated in situ from its hydrochloride salt by the base), attacks the carbonyl carbon of the OAt-active ester.

-

Product Formation: The tetrahedral intermediate collapses, eliminating the HOAt anion and forming the stable Weinreb amide product.

The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step through neighboring group participation, making HATU generally more efficient than its predecessor, HBTU.[8]

Mechanistic Workflow: HATU-Mediated Synthesis

The following diagram illustrates the step-by-step mechanism for the formation of the Weinreb amide from 3-bromo-5-(trifluoromethyl)benzoic acid using HATU.

Caption: Workflow of Weinreb amide synthesis using HATU.

Experimental Protocol: Synthesis of N-methoxy-N-methyl-3-bromo-5-(trifluoromethyl)benzamide

This protocol is designed as a self-validating system. The choice of reagents and conditions is based on established, high-yielding methodologies for amide bond formation.[8][10]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 3-bromo-5-(trifluoromethyl)benzoic acid | 269.02 | 1.0 | 5.0 | 1.345 g |

| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 1.2 | 6.0 | 585 mg |

| HATU | 380.23 | 1.1 | 5.5 | 2.09 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 15.0 | 2.61 mL |

| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |

Step-by-Step Methodology

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq, 5.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 6.0 mmol), and HATU (1.1 eq, 5.5 mmol).

-

Causality Note: Using the hydrochloride salt of the amine is standard practice as it is more stable and easier to handle than the free amine.[1] An excess of the amine and coupling agent is used to ensure complete consumption of the limiting carboxylic acid.

-

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL). Stir the resulting suspension.

-

Causality Note: DCM is an excellent choice as it is a relatively non-polar, aprotic solvent that dissolves the organic reactants well but does not interfere with the reaction intermediates.[6] Anhydrous conditions are critical to prevent hydrolysis of the active ester intermediate.

-

-

Initiation: Cool the flask to 0 °C using an ice-water bath. Slowly add N,N-diisopropylethylamine (DIPEA, 3.0 eq, 15.0 mmol) dropwise over 5 minutes.

-

Causality Note: The reaction is cooled to 0 °C to manage any potential exotherm and to ensure controlled formation of the active ester. DIPEA is a bulky, non-nucleophilic base; it is strong enough to deprotonate the carboxylic acid and the amine hydrochloride salt but will not compete as a nucleophile.[8][9] At least two equivalents are needed: one for the carboxylic acid and one for the amine salt. A third equivalent ensures the reaction medium remains basic, facilitating the coupling.

-

-

Reaction Progression: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.

-

Workup: a. Dilute the reaction mixture with an additional 50 mL of DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

- Causality Note: The acidic wash removes excess DIPEA and any remaining HOAt. The basic wash removes any unreacted starting material and residual acidic species. The brine wash removes residual water from the organic layer. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 10% to 30%) to afford the pure N-methoxy-N-methyl-3-bromo-5-(trifluoromethyl)benzamide.

Conclusion: A Reliable Gateway to Ketone Synthesis

The HATU-mediated formation of the Weinreb amide from 3-bromo-5-(trifluoromethyl)benzoic acid is a robust and highly efficient transformation. The methodology leverages a powerful uronium-based activating agent to ensure high yields under mild conditions, accommodating the electronically demanding nature of the substrate. The resulting Weinreb amide is a stable, versatile intermediate, perfectly primed for subsequent carbon-carbon bond-forming reactions with organometallic reagents, providing a controlled and reliable route to complex ketones essential for drug development and materials science.[11][12]

References

-

Nakajima, N., & Ikada, T. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 12(5), 793-799. [Link]

-

Nakajima, N., & Ikada, Y. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link]

-

Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

-

Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

-

Najim, N., Al-Masoudi, A., & Kadhim, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(16), 4374-4377. [Link]

-

TutorChase. (n.d.). How do you prepare a Weinreb amide? TutorChase. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

-

Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

-

Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]

-

Coniglio, A., & O'Hara, F. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(18), 3293. [Link]

-

Sureshbabu, V. V., & Narendra, N. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole (CDI). ARKIVOC, 2016(4), 339-351. [Link]

-

De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

-

Kelly, C. B., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(20), 7066–7073. [Link]

-

Moghadam, F. M., & Mohammadpour, Z. (2012). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Journal of the Chinese Chemical Society, 59(3), 351-356. [Link]

-

Percy, J. M., et al. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications, 48(43), 5337-5339. [Link]

-

Occhiato, E. G., et al. (2007). Synthesis of Weinreb amides by Pd-catalyzed aminocarbonylation of lactam-, lactone-, and thiolactone-derived triflates. The Journal of Organic Chemistry, 72(23), 8964-8967. [Link]

-

Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(4), 133-146. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbodiimide - Wikipedia [en.wikipedia.org]

- 7. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. growingscience.com [growingscience.com]

- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Topic: Suzuki-Miyaura Cross-Coupling Protocols for 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction on 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide. As a versatile building block in medicinal chemistry, this substrate features an electron-deficient aromatic ring and a stable Weinreb amide, making it an excellent candidate for C-C bond formation en route to complex target molecules. This guide moves beyond simple instructions to explain the underlying principles that govern the selection of reagents and conditions, ensuring robust and reproducible outcomes.

The Strategic Importance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's broad functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and mild reaction conditions make it an indispensable tool in the synthesis of high-value pharmaceuticals and fine chemicals.[4][5]

The target substrate, 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide, is of particular interest. The trifluoromethyl group significantly influences the electronic properties of the molecule, while the N-methoxy-N-methyl (Weinreb) amide provides a stable handle for subsequent transformations into ketones, a common step in drug synthesis.[6] The aryl bromide is an ideal coupling partner, offering a balance of reactivity and stability.[3]

The Engine of the Reaction: The Catalytic Cycle

Understanding the mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][3][7]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[8] This step is often favored for electron-deficient aryl halides.

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[9][10][11]

-

Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Optimizing for Success: Rationale-Driven Reagent Selection

The success of the coupling reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

-

Palladium Precatalyst and Ligand: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalysis favors the use of air-stable Pd(II) precatalysts combined with bulky, electron-rich phosphine ligands.[4][7] For electron-deficient substrates like the one , dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are particularly effective.[4][12] They promote the crucial oxidative addition step and facilitate the final reductive elimination, leading to higher turnover numbers and allowing for lower catalyst loadings.[12] Using pre-formed, well-defined precatalysts (e.g., XPhos Pd G2) ensures the generation of the active catalytic species with high fidelity and simplifies reaction setup.[13]

-

Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid.[10] Inorganic bases are most common.[10]

-

Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective for a broad range of substrates. Cesium carbonate is more soluble and basic, often used for more challenging couplings.

-

Phosphates (K₃PO₄): A moderately strong base that is particularly useful for preventing side reactions like protodeboronation (hydrolysis of the boronic acid), especially with sensitive heteroaryl boronic acids.[12]

-

-

Solvent: The choice of solvent is crucial for ensuring all components remain in solution.

-

Boron Source: While arylboronic acids are most common, their corresponding pinacol esters are more stable and less prone to protodeboronation, making them an excellent alternative.[3][14]

Field-Proven Experimental Protocols

Two robust protocols are presented below. The first employs a classic catalyst system, while the second utilizes a modern, high-efficiency precatalyst suitable for minimizing catalyst loading and reaction time.

Comparative Reagent Table

| Reagent | Protocol 1 (Classic) | Protocol 2 (High-Efficiency) |

| Aryl Bromide | 1.0 equiv | 1.0 equiv |

| Arylboronic Acid | 1.2 - 1.5 equiv | 1.1 - 1.2 equiv |

| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) | XPhos Pd G2 (1-2 mol%) |

| Base | K₂CO₃ (2.0-3.0 equiv) | K₃PO₄ (2.0 equiv) |

| Solvent System | Toluene/Ethanol/Water | 1,4-Dioxane/Water |

| Temperature | 80-100 °C | 80-100 °C |

| Typical Time | 12-24 hours | 2-8 hours |

Protocol 1: Classic Suzuki-Miyaura Coupling

This protocol uses the well-established Pd(PPh₃)₄ catalyst, which is suitable for a wide range of standard transformations.[2]

Materials:

-

3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide (1.0 mmol, 327 mg)

-

Arylboronic Acid (1.2 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

Toluene (8 mL)

-

Ethanol (2 mL)

-

Deionized Water (2 mL)

Procedure:

-

To a flame-dried round-bottom flask or microwave vial, add the aryl bromide, arylboronic acid, and potassium carbonate.

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Under the inert atmosphere, add the solvent mixture (Toluene, Ethanol, Water).

-

Finally, add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or dark.

-

Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[[“]] The reaction is generally complete within 12-24 hours.

-

Proceed to the work-up and purification procedure.

Protocol 2: High-Efficiency Coupling with a Buchwald Precatalyst

This modern protocol uses an air-stable Pd(II) precatalyst, which offers higher activity, broader substrate scope, and often requires shorter reaction times and lower catalyst loadings.[13][16]

Materials:

-

3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide (1.0 mmol, 327 mg)

-

Arylboronic Acid (1.1 mmol)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 425 mg)

-

XPhos Pd G2 (0.02 mmol, 15.7 mg)

-

Anhydrous 1,4-Dioxane (10 mL)

-

Deionized Water (2 mL)

Procedure:

-

To a dry round-bottom flask, add the aryl bromide, arylboronic acid, and potassium phosphate.

-

Equip the flask with a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous 1,4-dioxane and deionized water via syringe.

-

Add the XPhos Pd G2 precatalyst.

-

Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

-

Proceed to the work-up and purification procedure.

From Crude Mixture to Pure Product: Workflow and Purification

Proper work-up and purification are essential to isolate the desired product free of starting materials, byproducts, and residual catalyst.[17]

General Work-Up Procedure:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (or another suitable organic solvent) and deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Strategy: Common impurities include unreacted starting materials, homo-coupled byproducts, and protodeborylated arenes.[17]

-

Palladium Removal: Before chromatography, it is often beneficial to filter the crude organic solution through a short plug of silica gel or celite to remove the bulk of the palladium catalyst.[17]

-

Column Chromatography: This is the most common method for purifying Suzuki coupling products. A solvent system (e.g., hexanes/ethyl acetate) is chosen based on TLC analysis to separate the product from impurities.[17]

-

Crystallization: If the final product is a solid, recrystallization from a suitable solvent system is an excellent method to achieve high purity.[17]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Improper base or solvent; Poor quality reagents. | Use an air-stable precatalyst (Protocol 2); Ensure base is fully dissolved (add water); Use anhydrous solvents where specified. |

| Dehalogenation of Starting Material | Base is too strong; Presence of a protic source; Inappropriate ligand. | Switch to a milder base like K₃PO₄ or a fluoride source; Use bulky, electron-rich ligands like XPhos, which favor reductive elimination.[13] |

| Significant Homo-Coupling | Presence of oxygen in the reaction; High concentration of one partner. | Ensure the reaction is thoroughly degassed and kept under an inert atmosphere; Consider slow addition of the boronic acid.[17] |

| Protodeboronation of Boronic Acid | Harsh conditions (high temp, strong base); Water content. | Use a milder base (K₃PO₄); Use a boronic acid pinacol ester for increased stability; Minimize reaction time.[3] |

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is a highly reliable and versatile transformation. By understanding the roles of the catalyst, ligand, base, and solvent, researchers can select from either classic or modern high-efficiency protocols to achieve excellent results. The methods described herein provide a solid foundation for the synthesis of complex biaryl structures, empowering scientists in the pursuit of novel therapeutics and advanced materials.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem.

- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.

- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.

- Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene - Benchchem.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Public

- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.

- Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters - ACS Public

- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.